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Compound of Interest

Compound Name: 6-Aminouracil

Cat. No.: B116318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6-aminouracil, a key heterocyclic compound with significant applications in medicinal

chemistry and drug development. This document details the analysis of 6-aminouracil using

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering insights into its structural characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-aminouracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Solvent: DMSO-d₆

Frequency: 400 MHz[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.5 (broad) s 2H N1-H, N3-H

~6.4 (broad) s 2H -NH₂

~4.9 s 1H C5-H

¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm) Assignment

~164.0 C4

~152.0 C2

~150.0 C6

~80.0 C5

Note: ¹³C NMR chemical shifts are estimated based on data for similar structures and may vary

slightly.

Infrared (IR) Spectroscopy
Sample Preparation: KBr disc or Nujol mull[1]

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad
N-H stretching (amide and

amine)

~1710 Strong C=O stretching (amide I)

~1650 Strong
N-H bending (amine) / C=C

stretching

~1600 Medium C=C stretching
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Mass Spectrometry (MS)
Ionization Method: Electron Impact (EI), 75 eV[2][3]

m/z Relative Intensity (%) Assignment

127 100 [M]⁺ (Molecular Ion)

84 ~33 [M - HNCO]⁺

68 ~37 [M - HNCO - NH]⁺

43 ~35 [HNCO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 5-10 mg of 6-aminouracil.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be required due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and

δ ~39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 6-aminouracil with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet-forming die.

Press the powder under high pressure (several tons) using a hydraulic press to form a

transparent or translucent pellet.

Sample Preparation (Nujol Mull Method):

Grind a small amount (2-5 mg) of 6-aminouracil in an agate mortar.

Add 1-2 drops of Nujol (mineral oil) and continue to grind to form a smooth, thick paste.
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Spread a thin layer of the mull between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer (or pure KBr pellet/salt plates)

and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of solid 6-aminouracil into the mass spectrometer via a direct

insertion probe.

Ionization:

Utilize an Electron Impact (EI) ion source.

Set the electron energy to 70 eV.

Mass Analysis:

Scan a mass range appropriate for the molecular weight of 6-aminouracil (e.g., m/z 40-

200).

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their

mass-to-charge ratio.

Detection:

An electron multiplier or similar detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
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Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for

spectroscopic analysis and the logical relationship of the techniques to the final structural

elucidation.
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Caption: Experimental workflow for the spectroscopic analysis of 6-aminouracil.
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Caption: Logical relationship of spectroscopic techniques to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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